2,4-Dimethylpentan-3-amine

Description

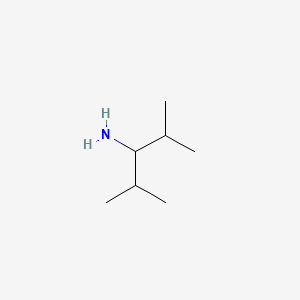

2, 4-Dimethylpentan-3-amine, also known as 1-isopropyl-2-methylpropylamine or 2, 4-dimethyl-3-aminopentane, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-5(2)7(8)6(3)4/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATQVQVMXNESGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063288 | |

| Record name | 3-Pentanamine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4083-57-2 | |

| Record name | 2,4-Dimethyl-3-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4083-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanamine, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004083572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanamine, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanamine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-2-methylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-dimethylpentan-3-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylpentan-3-amine: Chemical Properties, Structure, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2,4-Dimethylpentan-3-amine. This primary aliphatic amine, with the CAS Number 4083-57-2, is a branched-chain molecule with potential applications in organic synthesis and as a building block for pharmaceuticals.[1] While its direct biological role is not extensively documented, it has been noted as a metabolite in the context of cancer metabolism, suggesting areas for future investigation.[2] This document consolidates available data on its physicochemical characteristics, provides generalized experimental procedures for its synthesis and analysis, and outlines its known (though limited) biological context.

Chemical Structure and Identification

This compound is a primary aliphatic amine characterized by a pentane backbone with methyl groups at the second and fourth carbon atoms and an amino group at the third carbon.[1] This structure contributes to its specific chemical and physical properties.

-

IUPAC Name: this compound[2]

-

CAS Number: 4083-57-2[2]

-

Synonyms: 3-Amino-2,4-dimethylpentane, 1-Isopropyl-2-methylpropylamine[2]

Structural Representations:

-

SMILES: CC(C)C(N)C(C)C

-

InChI: InChI=1S/C7H17N/c1-5(2)7(8)6(3)4/h5-7H,8H2,1-4H3[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is classified as a highly flammable and corrosive substance.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇N | [2] |

| Molecular Weight | 115.22 g/mol | [2] |

| Boiling Point | 123.2 ± 8.0 °C at 760 mmHg | ChemSrc |

| Melting Point | Not Available | HMDB |

| Density | 0.8 ± 0.1 g/cm³ | ChemSrc |

| Flash Point | 22.3 ± 13.3 °C | ChemSrc |

| Water Solubility | Soluble | [1] |

| Basicity (pKa of conjugate acid) | Very Strong Base |

Experimental Protocols

Synthesis: Reductive Amination (Leuckart Reaction)

A common method for the synthesis of primary amines from ketones is the Leuckart reaction, which utilizes ammonium formate or formamide as the nitrogen source and reducing agent.[3] The likely precursor for this compound is 2,4-dimethyl-3-pentanone (diisopropyl ketone).

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2,4-dimethyl-3-pentanone (1.0 equivalent) with an excess of ammonium formate (e.g., 5-10 equivalents).[4]

-

Reaction Conditions: Heat the mixture to a temperature of 160-185 °C.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add an excess of a strong base, such as sodium hydroxide, to neutralize the formic acid and liberate the free amine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

Synthesis of this compound via Leuckart Reaction.

Purification

The crude this compound obtained from the synthesis can be purified by one of the following methods:

-

Fractional Distillation: Given its liquid state at room temperature and a boiling point of approximately 123 °C, fractional distillation is a suitable method for purification, especially to separate it from any remaining starting material or byproducts with different boiling points.[5]

-

Crystallization of the Hydrochloride Salt: Primary amines can be purified by converting them to their hydrochloride salts, which are often crystalline and can be recrystallized. The purified salt can then be treated with a base to regenerate the free amine.

General Protocol for Hydrochloride Salt Formation and Crystallization:

-

Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration and wash with a small amount of cold solvent.

-

Recrystallize the salt from an appropriate solvent system (e.g., ethanol/ether).

-

To recover the free amine, dissolve the purified salt in water and add a strong base (e.g., NaOH) until the solution is strongly alkaline.

-

Extract the liberated amine with an organic solvent, dry the organic layer, and remove the solvent.

-

Spectroscopic Analysis

Standard spectroscopic techniques can be used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field. The N-H protons of the primary amine will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbons bonded to the nitrogen atom will be shifted downfield.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1590-1650 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺). A key fragmentation pattern for primary amines is the alpha-cleavage, which would result in the loss of an alkyl group adjacent to the nitrogen.

-

Biological Context and Potential Relevance

The biological role of this compound is not well-defined in the current scientific literature. However, its notation as a "metabolite observed in cancer metabolism" suggests its potential involvement in metabolic pathways that are altered in cancerous states.[2]

Potential Role in Cancer Metabolomics

Altered metabolism is a hallmark of cancer. The identification of this compound in a cancer context could imply several possibilities:

-

A Biomarker: It may be a volatile organic compound (VOC) that is produced and released by cancer cells, which could potentially be used as a non-invasive biomarker for cancer detection, for example, in breath or blood analysis.[6]

-

A Metabolic Byproduct: It could be a byproduct of aberrant amino acid or lipid metabolism within cancer cells.

-

An Endogenous Modulator: Although less likely without further evidence, it could have a functional role in modulating cellular processes within the tumor microenvironment.

Further metabolomic studies are required to elucidate the specific pathways in which this compound is involved and to validate its potential as a biomarker or therapeutic target.

Hypothesized Role of this compound in Cancer Metabolism.

Safety and Handling

This compound is a hazardous chemical. It is highly flammable and corrosive, causing severe skin burns and eye damage.[2] It is also harmful if inhaled, causing irritation to the respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. Blood volatile compounds as biomarkers for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Isopropyl-2-methylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Isopropyl-2-methylpropylamine, a primary aliphatic amine with potential applications as a chemical intermediate in various fields, including pharmaceutical development. This document details a robust synthetic methodology based on the reductive amination of 3-methyl-2-butanone. Furthermore, it outlines a complete characterization protocol, including spectroscopic analysis by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility.

Introduction

1-Isopropyl-2-methylpropylamine, also known as 2,4-dimethylpentan-3-amine, is a primary aliphatic amine.[1][2][3] Its structure, featuring two isopropyl groups attached to a central aminomethine unit, makes it a sterically hindered yet potentially valuable building block in organic synthesis. Primary amines are crucial functional groups in a vast array of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] This guide presents a detailed methodology for the preparation and thorough characterization of this compound.

Table 1: Physicochemical Properties of 1-Isopropyl-2-methylpropylamine

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 1-Isopropyl-2-methylpropylamine, 3-Amino-2,4-dimethylpentane | [1][2][3] |

| CAS Number | 4083-57-2 | [1][2][3] |

| Molecular Formula | C₇H₁₇N | [1][2][3] |

| Molecular Weight | 115.22 g/mol | [1][2] |

Synthesis of 1-Isopropyl-2-methylpropylamine

The most common and efficient method for the synthesis of 1-Isopropyl-2-methylpropylamine is the reductive amination of the corresponding ketone, 3-methyl-2-butanone (also known as methyl isopropyl ketone), with ammonia.[4][5] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.[6]

Caption: Synthetic pathway for 1-Isopropyl-2-methylpropylamine.

Experimental Protocol: Reductive Amination

This protocol is based on general procedures for the reductive amination of ketones.[4][6]

Materials:

-

3-Methyl-2-butanone

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-methyl-2-butanone (1 equivalent) and a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer by the addition of 6M NaOH until pH > 12.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Isopropyl-2-methylpropylamine.

-

The product can be further purified by distillation if necessary.

Characterization

A comprehensive characterization of the synthesized 1-Isopropyl-2-methylpropylamine is essential to confirm its identity and purity. The following techniques are recommended.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide to the Physical and Spectral Properties of 2,4-Dimethyl-3-pentanamine and 4-Acrylamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data for two compounds of interest in chemical and pharmaceutical research: 2,4-Dimethyl-3-pentanamine (CAS 4083-57-2) and 4-Acrylamidophenylboronic acid (CAS 155352-23-1). This document is intended to be a valuable resource for laboratory professionals, offering readily accessible data and standardized experimental protocols.

Compound Identification and Physical Properties

This section details the key identifiers and physical characteristics of 2,4-Dimethyl-3-pentanamine and 4-Acrylamidophenylboronic acid. These properties are fundamental for the handling, storage, and application of these compounds in a research setting.

2,4-Dimethyl-3-pentanamine

| Property | Value | Reference |

| CAS Number | 4083-57-2 | [1][2] |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Distinct amine odor | |

| Boiling Point | 123.2 °C | |

| Density | 0.773 g/cm³ | |

| Flash Point | 22.3 °C | |

| Solubility | Soluble in water and organic solvents | |

| Synonyms | 3-Amino-2,4-dimethylpentane, Diisopropylmethylamine | [2] |

4-Acrylamidophenylboronic Acid

| Property | Value | Reference |

| CAS Number | 155352-23-1 | [3][4] |

| Molecular Formula | C₉H₁₀BNO₃ | [4] |

| Molecular Weight | 190.99 g/mol | [4] |

| Appearance | Solid | |

| Purity | >98% | [4] |

| Synonyms | (4-(acrylamido)phenyl)boronic acid |

Spectral Data

The following tables summarize the key spectral data for the characterization of 2,4-Dimethyl-3-pentanamine and 4-Acrylamidophenylboronic acid.

2,4-Dimethyl-3-pentanamine

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Doublet | 12H | -CH(CH₃ )₂ |

| ~1.7 | Multiplet | 2H | -CH (CH₃)₂ |

| ~2.5 | Multiplet | 1H | CH -NH₂ |

| Variable | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~19 | -CH(C H₃)₂ |

| ~33 | -C H(CH₃)₂ |

| ~60 | C H-NH₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H stretch (primary amine) |

| 2850-2960 | Strong | C-H stretch (alkane) |

| 1470 | Medium | C-H bend (alkane) |

| 1365-1385 | Medium | C-H bend (alkane) |

MS (Mass Spectrometry)

| m/z | Relative Intensity | Assignment |

| 115 | Low | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M-CH₃]⁺ |

| 72 | High | [M-C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

4-Acrylamidophenylboronic Acid

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.8-6.5 | Multiplet | 3H | -CH=CH₂ and -CH =CH₂ |

| 7.5-8.0 | Multiplet | 4H | Aromatic protons |

| ~8.2 | Broad Singlet | 2H | -B(OH )₂ |

| ~10.0 | Singlet | 1H | -NH - |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~120-135 | Aromatic and vinyl carbons |

| ~165 | C=O (amide) |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (boronic acid), N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic/vinyl) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1350 | Strong | B-O stretch |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Compound of interest

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. For amines, deuterated chloroform (CDCl₃) is a common choice.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent peak or an internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR spectrometer with a suitable detector

-

Sample holder (e.g., salt plates for liquids, ATR accessory)

-

Compound of interest

-

Volatile solvent for cleaning (e.g., acetone, isopropanol)

Procedure (for a liquid sample using salt plates):

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Place a small drop of the liquid sample onto one clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to create a thin, uniform film.

-

Data Acquisition: Place the salt plate assembly into the sample holder of the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the salt plates with a volatile solvent and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

-

Sample introduction system (e.g., Gas Chromatography - GC, direct infusion pump)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Compound of interest

Procedure (using GC-MS for a volatile compound like 2,4-Dimethyl-3-pentanamine):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile solvent compatible with the GC system.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent.

-

Set the injector temperature and transfer line temperature to ensure volatilization without degradation.

-

Set the mass spectrometer parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated on the GC column and then introduced into the mass spectrometer. The mass spectrometer will record the mass-to-charge ratio (m/z) of the resulting ions.

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Examine the mass spectrum associated with that peak.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of 2,4-dimethylpentane, for instance, is characterized by the loss of alkyl fragments, with the most abundant peaks often corresponding to the most stable carbocations that can be formed.[5]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

References

- 1. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molecularinfo.com [molecularinfo.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. 4-Acrylamidophenylboronic acid | 155352-23-1 [frontierspecialtychemicals.com]

- 5. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Enigmatic Role of 2,4-Dimethylpentan-3-amine in Cancer Metabolism: A Call for Investigation

An In-Depth Technical Guide on the Current Knowledge and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpentan-3-amine, a primary aliphatic amine, has been identified as a human metabolite and noted for its presence in the context of cancer metabolism. Despite this observation, a thorough review of the scientific literature reveals a significant void in our understanding of its specific role and mechanism of action within cancer cells. This technical guide serves to summarize the current, limited knowledge of this compound and, more importantly, to highlight the critical need for further research to elucidate its potential as a biomarker or therapeutic target in oncology. This document outlines the compound's known properties and proposes a roadmap for future investigations, including potential experimental protocols and signaling pathways to explore.

Introduction to this compound

This compound is a small molecule belonging to the class of monoalkylamines.[1] Its structure consists of a pentane backbone with methyl groups at the second and fourth positions and an amine group at the third position.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C7H17N |

| Molecular Weight | 115.22 g/mol |

| Classification | Primary Aliphatic Amine |

| Basicity | Characterized as a very strong basic compound |

While its chemical properties are documented, its biological function, particularly in the context of cancer, remains largely unexplored. The observation of this metabolite in cancer-related studies suggests a potential, yet undefined, link to the metabolic reprogramming that is a hallmark of cancer.

Current State of Research: An Identified Gap

A comprehensive search of scientific databases reveals that while this compound is cataloged as a metabolite observed in cancer, there is a conspicuous absence of published research detailing its specific role.[2] Key missing information includes:

-

Mechanism of Action: How does it interact with cancer cells at a molecular level?

-

Impact on Metabolic Pathways: Does it influence key cancer-related metabolic pathways such as glycolysis, the citric acid cycle, amino acid metabolism, or lipid metabolism?

-

Quantitative Data: There is no publicly available data on its concentration in different cancer types, its IC50 values, or its effect on tumor growth in preclinical models.

-

Signaling Pathway Involvement: It is unknown if this compound modulates any known cancer-related signaling pathways.

This lack of data presents a significant opportunity for novel research in the field of cancer metabolomics.

Proposed Future Research Directions: A Technical Roadmap

To address the current knowledge gap, a structured research approach is necessary. The following outlines potential experimental workflows and areas of investigation.

Workflow for Investigating the Role of this compound in Cancer Metabolism

Caption: Proposed experimental workflow for elucidating the role of this compound in cancer.

Hypothetical Signaling Pathways for Investigation

Given that many amines and amino acid derivatives are involved in cellular signaling and metabolism, the following pathways represent logical starting points for investigation.

Caption: Hypothetical signaling pathways potentially influenced by this compound in cancer cells.

Detailed Experimental Protocols: A Proposed Framework

While specific protocols for this compound do not exist, standard methodologies can be adapted.

4.1. Cell Culture and Treatment:

-

Cell Lines: A panel of human cancer cell lines (e.g., from breast, lung, colon, prostate cancers) and non-cancerous control cell lines should be used.

-

Culture Conditions: Cells should be maintained in standard culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO, PBS) and added to the culture medium at various concentrations to determine dose-dependent effects.

4.2. Metabolite Extraction and Analysis:

-

Extraction: Metabolites from cell pellets or tumor tissue would be extracted using a cold methanol/water/chloroform solvent system.

-

Analysis: The extracted metabolites would be analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify changes in the metabolome upon treatment with this compound.

4.3. Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

Conclusion and Future Outlook

This compound represents an unexplored molecule in the landscape of cancer metabolism. Its identification in cancer-related metabolomic studies is a tantalizing clue that warrants a dedicated research effort. The proposed research roadmap provides a framework for systematically investigating its role, from initial in vitro screening to in vivo validation and mechanistic studies. The elucidation of its function could potentially unveil a novel biomarker for cancer diagnosis or prognosis, or a new target for therapeutic intervention. The scientific community is encouraged to embark on these investigations to unravel the enigma of this compound in cancer metabolism.

References

Spectroscopic Analysis of Sterically Hindered Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of sterically hindered primary amines. These compounds, featuring bulky substituents near the amino group, are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential therapeutic applications. This guide details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of sterically hindered primary amines. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopy

In ¹H NMR spectra of sterically hindered primary amines, the protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shift of these protons can vary over a wide range (δ 0.5-5.0 ppm) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The presence of bulky substituents can influence the electronic environment and, consequently, the chemical shift of nearby protons. Protons on carbons adjacent to the nitrogen atom are deshielded and typically resonate in the δ 2.2-2.6 ppm region.[1]

A key technique for identifying the -NH₂ signal is deuterium exchange. Upon addition of a small amount of deuterium oxide (D₂O) to the NMR sample, the -NH₂ protons will exchange with deuterium, causing the signal to disappear from the spectrum.[1]

¹³C NMR Spectroscopy

In ¹³C NMR spectra, the carbon atom attached to the amino group is deshielded due to the electronegativity of the nitrogen atom. The chemical shifts of these carbons are influenced by the nature and size of the sterically hindering groups.

Quantitative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative sterically hindered primary amines.

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 1-Adamantanamine | 1.28 (br s, 2H, NH₂), 1.42-1.76 (m, 12H, adamantyl-H), 2.05 (s, 3H, adamantyl-H)[2] | Data not readily available in searched sources. |

| Neopentylamine (2,2-dimethylpropan-1-amine) | 0.9 (s, 9H, C(CH₃)₃), 2.4 (s, 2H, CH₂NH₂) | Data not readily available in searched sources. |

| 2,4,6-Tri-tert-butylaniline | 1.3 (s, 9H, p-tBu), 1.4 (s, 18H, o-tBu), 4.9 (br s, 2H, NH₂), 7.2 (s, 2H, Ar-H) | Data not readily available in searched sources. |

Experimental Protocol for NMR Analysis

A general protocol for obtaining NMR spectra of a sterically hindered primary amine is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[3] Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.[3] If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5]

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum. For identification of the -NH₂ peak, acquire a second spectrum after adding a drop of D₂O and shaking the tube. Then, acquire the ¹³C spectrum.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase the spectra and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For primary amines, the N-H stretching and bending vibrations are particularly diagnostic.

Primary amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.[1][6] The N-H bending (scissoring) vibration appears in the 1580-1650 cm⁻¹ region.[7] The C-N stretching vibration is typically observed between 1020 and 1250 cm⁻¹ for aliphatic amines.[7] The presence of bulky groups can subtly influence the position and shape of these bands.

Quantitative IR Data

The table below presents characteristic IR absorption frequencies for some sterically hindered primary amines.

| Compound | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) |

| 1-Adamantanamine Hydrochloride | Spectral contamination due to oil mull around 2900 cm⁻¹[1] | Not specified | Not specified |

| Neopentylamine | Data not readily available in searched sources. | Data not readily available in searched sources. | Data not readily available in searched sources. |

| 2,6-Di-tert-butylaniline | Around 3300-3500[8] | Not specified | Not specified |

Experimental Protocol for IR Analysis

A common method for analyzing solid amine samples is the KBr pellet technique or the thin solid film method.

Potassium Bromide (KBr) Disc Technique: [9]

-

Grind 1-2 mg of the solid amine sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent disc.

-

Place the disc in the sample holder of the IR spectrometer and acquire the spectrum.

Thin Solid Film Method: [6]

-

Dissolve a small amount of the solid amine in a volatile organic solvent (e.g., methylene chloride).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For primary amines, a key feature is the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10]

A common fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the α- and β-carbons is broken, leading to the formation of a resonance-stabilized iminium cation.[11] The fragmentation of sterically hindered amines can be influenced by the bulky groups, potentially leading to characteristic fragmentation patterns. The loss of the largest alkyl group during α-cleavage is often the preferred pathway.[10]

Mass Spectral Data

The following table summarizes key mass spectral data for selected sterically hindered primary amines.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1-Adamantanamine | 151 | Data not readily available in searched sources. |

| Neopentylamine | 87 (M⁺)[12] | 30 (base peak, [CH₂NH₂]⁺)[10] |

| 2,6-Di-tert-butylaniline | 205 (M⁺)[8] | Loss of a methyl radical (m/z 190) is a typical fragmentation.[8] |

Experimental Protocol for Mass Spectrometry

A general procedure for analyzing a sterically hindered primary amine by mass spectrometry is as follows:

-

Sample Preparation: Prepare a dilute solution of the amine (typically in the range of 10-100 micrograms per mL) in a volatile solvent such as methanol or acetonitrile.[13] It is crucial to avoid non-volatile salts and buffers.[14]

-

Injection: Introduce the sample into the mass spectrometer. For volatile amines, gas chromatography-mass spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, direct infusion into an electrospray ionization (ESI) or other soft ionization source may be used.

-

Data Acquisition: Acquire the mass spectrum, ensuring that the mass range is set appropriately to observe the molecular ion and expected fragment ions.

-

Data Analysis: Analyze the resulting spectrum to determine the molecular weight and identify characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While simple aliphatic amines do not show significant absorption in the standard UV-Vis range (200-800 nm), aromatic amines exhibit characteristic absorption bands. The presence of bulky substituents on the aromatic ring can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). For instance, the introduction of bulky tert-butyl groups can lead to a hypsochromic (blue) or bathochromic (red) shift depending on their position and electronic effects.

UV-Vis Absorption Data

| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| 2,4,6-Tri-tert-butylaniline | No distinct bands observed.[15] | Not applicable | Not specified |

| Aromatic Primary Amines (general) | Can exhibit absorption bands that are influenced by substituents. | Varies with structure. | Typically organic solvents like ethanol or acetonitrile. |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the amine in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm for aromatic amines).

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and, if the concentration is known, calculate the molar absorptivity (ε).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a sterically hindered primary amine.

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and the molecular properties they probe.

References

- 1. 1-Adamantanamine, hydrochloride [webbook.nist.gov]

- 2. Amantadine(768-94-5) 1H NMR spectrum [chemicalbook.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 1-Adamantanamine hydrochloride(665-66-7) 1H NMR spectrum [chemicalbook.com]

- 8. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Neopentylamine [webbook.nist.gov]

- 13. Neopentylamine(5813-64-9) IR Spectrum [chemicalbook.com]

- 14. 1-Adamantanamine, hydrochloride [webbook.nist.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 2,4-Dimethylpentan-3-amine

This technical guide provides a comprehensive overview of 2,4-dimethylpentan-3-amine, including its nomenclature, physicochemical properties, a plausible synthetic route, and its known biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature

The systematic IUPAC name for this compound is This compound [1]. It is a primary aliphatic amine with a pentane backbone substituted with methyl groups at positions 2 and 4, and an amine group at position 3[1].

A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

-

2,4-Dimethyl-3-pentylamine[1]

-

(1-isopropyl-2-methylpropyl)amine[3]

-

2,4-dimethyl-3-aminopentane[3]

-

2-Methyl-1-(1-methylethyl)propanamine[1]

-

EINECS 223-809-2[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor[4]. It is soluble in water and organic solvents[4]. As a primary amine, it exhibits basic properties and can act as a nucleophile in chemical reactions[4]. A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C7H17N |

| Molecular Weight | 115.22 g/mol [1] |

| CAS Number | 4083-57-2 |

| Density | 0.773 g/cm³ |

| Boiling Point | 123.2°C at 760 mmHg |

| Flash Point | 22.3°C |

| Vapor Pressure | 13.4 mmHg at 25°C |

| LogP | 2.326 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Experimental Protocols

Plausible Synthetic Route: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 2,4-dimethyl-3-pentanone. This reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to an amine.

Reaction:

2,4-Dimethyl-3-pentanone + NH₃ → [Iminium Intermediate] --(Reduction)--> this compound

Detailed Methodology:

-

Imine Formation: 2,4-dimethyl-3-pentanone is dissolved in a suitable solvent, such as methanol or ethanol. An excess of ammonia is then introduced into the solution. The reaction is typically carried out under weakly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine.

-

Reduction: A reducing agent is added to the reaction mixture to reduce the imine to the final amine product. A common and selective reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN), as it is stable in mildly acidic conditions and selectively reduces the imine in the presence of the ketone. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (e.g., H₂/Pd) can also be employed.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product can then be purified by distillation to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the molecule.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching of the primary amine group.

Visualizations

References

Synthesis of Novel Compounds from 2,4-Dimethylpentan-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to novel compounds utilizing 2,4-Dimethylpentan-3-amine as a key building block. This compound, a primary aliphatic amine, serves as a versatile nucleophile for the construction of a variety of important functional groups, including amides, sulfonamides, and ureas.[1][2] These moieties are prevalent in a wide range of biologically active molecules and pharmaceutical agents. This document outlines detailed experimental protocols for the synthesis of representative derivatives, presents quantitative data in a clear, tabular format, and includes graphical representations of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Core Synthetic Transformations

The primary amino group of this compound is the key to its reactivity, readily participating in nucleophilic substitution and addition reactions. The sterically hindered nature of the branched alkyl chain can influence reaction kinetics and product stability. The principal classes of compounds that can be synthesized from this amine are detailed below.

Amide Synthesis

Amide bond formation is a cornerstone of organic and medicinal chemistry.[3][4][5] The reaction of this compound with an activated carboxylic acid derivative, such as an acyl chloride, provides a direct and efficient route to N-substituted amides.

Experimental Protocol: Synthesis of N-(2,4-dimethylpentan-3-yl)benzamide

-

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and triethylamine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2,4-dimethylpentan-3-yl)benzamide.

-

Sulfonamide Synthesis

Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[6][7][8] The synthesis of sulfonamides from this compound can be readily achieved by reacting it with a sulfonyl chloride in the presence of a base.[6][7]

Experimental Protocol: Synthesis of N-(2,4-dimethylpentan-3-yl)benzenesulfonamide

-

Materials:

-

This compound (1.0 eq)

-

Benzenesulfonyl chloride (1.05 eq)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add anhydrous pyridine to the solution.

-

Cool the mixture to 0 °C.

-

Add benzenesulfonyl chloride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2,4-dimethylpentan-3-yl)benzenesulfonamide.

-

Urea Synthesis

Urea derivatives are widely utilized in drug discovery and development due to their ability to form key hydrogen bonding interactions with biological targets.[9][10] The reaction of this compound with an isocyanate provides a straightforward method for the synthesis of unsymmetrical ureas.[10]

Experimental Protocol: Synthesis of 1-(2,4-dimethylpentan-3-yl)-3-phenylurea

-

Materials:

-

This compound (1.0 eq)

-

Phenyl isocyanate (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran.

-

Add phenyl isocyanate dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

-

Monitor the reaction by TLC.

-

Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with cold hexane.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with hexane to induce crystallization and then collect the solid by filtration.

-

Dry the product under vacuum to yield 1-(2,4-dimethylpentan-3-yl)-3-phenylurea.

-

Data Summary

The following table summarizes the expected products from the reactions of this compound with selected electrophiles.

| Starting Amine | Electrophile | Product Name | Product Class | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Benzoyl chloride | N-(2,4-dimethylpentan-3-yl)benzamide | Amide | C₁₄H₂₁NO | 219.32 |

| This compound | Benzenesulfonyl chloride | N-(2,4-dimethylpentan-3-yl)benzenesulfonamide | Sulfonamide | C₁₃H₂₁NO₂S | 255.38 |

| This compound | Phenyl isocyanate | 1-(2,4-dimethylpentan-3-yl)-3-phenylurea | Urea | C₁₄H₂₂N₂O | 234.34 |

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for the preparation of amides, sulfonamides, and ureas from this compound.

References

- 1. Buy 1-Isopropyl-N,N,2,-trimethylpropylamine | 54561-96-5 [smolecule.com]

- 2. (1-Isopropyl-2-methylpropyl)amine | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Amide synthesis by oxidative amidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

Exploratory reactions of branched alkylamines in organic chemistry

An In-depth Technical Guide to the Exploratory Reactions of Branched Alkylamines in Organic Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkylamines are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their unique steric and electronic properties, coupled with their ability to modulate physicochemical characteristics like solubility and bioavailability, make them indispensable in drug design.[2] The development of robust, efficient, and modular synthetic routes to access these complex structures, particularly chiral variants, remains a significant challenge and a focal point of modern organic synthesis.[2][3] This guide provides a comprehensive overview of key exploratory reactions for the synthesis of branched alkylamines, detailing both classical and contemporary methodologies. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for professionals in chemical and pharmaceutical development.

Reductive Amination of Ketones

Reductive amination is a cornerstone of amine synthesis, offering a highly versatile and widely used method for preparing branched alkylamines from readily available ketones and amines.[4] The reaction proceeds in two main stages: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[5] This process is often performed as a one-pot reaction, enhancing its efficiency and appeal in green chemistry.[4]

General Mechanism

The reaction begins with the nucleophilic attack of a primary or secondary amine on a ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from primary amines) or an enamine (from secondary amines). A reducing agent present in the reaction mixture then reduces this intermediate to the final branched alkylamine product.[5]

Caption: General mechanism of reductive amination.

Quantitative Data: Reductive Amination

| Entry | Ketone | Amine | Reducing Agent | Solvent | Temp (°C) | Yield (%) |

| 1 | Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | RT | 95 |

| 2 | Acetophenone | Aniline | H₂/Pd-C | EtOH | RT | 92 |

| 3 | 4-Piperidone | Isopropylamine | NaBH₃CN | MeOH | RT | 88 |

| 4 | 2-Pentanone | n-Butylamine | NaBH(OAc)₃ | THF | RT | 90 |

Data are representative examples compiled from general organic chemistry knowledge.

Experimental Protocol: Synthesis of N-benzylcyclohexylamine

To a solution of cyclohexanone (1.0 g, 10.2 mmol) and benzylamine (1.1 g, 10.2 mmol) in 1,2-dichloroethane (DCE, 40 mL) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 2.8 g, 13.3 mmol). The mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-benzylcyclohexylamine.

Visible-Light-Mediated Carbonyl Alkylative Amination (CAA)

A significant modern advancement is the three-component carbonyl alkylative amination (CAA), which couples primary amines, aldehydes, and alkyl iodides under visible light irradiation.[2][6] This method provides direct access to sterically hindered α-branched secondary alkylamines, which are challenging to synthesize using traditional methods like reductive amination due to the steric hindrance of the required ketone.[2]

Logical Workflow

The CAA process represents a powerful multicomponent reaction strategy. It combines readily available starting materials in a single step to rapidly build molecular complexity, offering a streamlined alternative to multi-step sequences.

Caption: Workflow for carbonyl alkylative amination.

Quantitative Data: Scope of the CAA Reaction

| Entry | Primary Amine | Aldehyde | Alkyl Iodide | Yield (%) |

| 1 | Benzylamine | Hydrocinnamaldehyde | 2-Iodopropane | 80 |

| 2 | Furfurylamine | Isovaleraldehyde | 2-Iodopropane | 75 |

| 3 | Cyclohexylamine | Benzaldehyde | Cyclohexyl Iodide | 68 |

| 4 | Aniline | Pivalaldehyde | 2-Iodopropane | 65 |

Data adapted from a study on carbonyl alkylative amination.[2]

Experimental Protocol: General Procedure for CAA

In a nitrogen-filled glovebox, an oven-dried vial is charged with the primary amine (0.5 mmol, 1.0 equiv), 4 Å molecular sieves, and dichloromethane (CH₂Cl₂). The aldehyde (0.6 mmol, 1.2 equiv) is added, and the mixture is stirred for 10 minutes. Tris(trimethylsilyl)silane ((Me₃Si)₃SiH, 1.0 mmol, 2.0 equiv), tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.0 mmol, 2.0 equiv), and the alkyl iodide (1.5 mmol, 3.0 equiv) are then added sequentially. The vial is sealed, removed from the glovebox, and irradiated with a 40 W blue LED lamp at room temperature for 24 hours. The reaction mixture is then filtered, concentrated, and purified by flash chromatography to yield the α-branched secondary alkylamine.[2]

Rearrangement Reactions

Classic name reactions involving molecular rearrangements provide alternative pathways to branched amines, often starting from carboxylic acid derivatives.

The Schmidt Reaction

The Schmidt reaction converts ketones to amides or carboxylic acids to amines using hydrazoic acid (HN₃) under acidic conditions.[7][8] When applied to a ketone with two different alkyl groups, the migratory aptitude influences which group rearranges, leading to regioselectivity.

Caption: Schmidt reaction mechanism for ketones.

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas.[9][10] The highly reactive isocyanate can be trapped with water to yield a primary amine via a carbamic acid intermediate.[11] The migration of the R-group is concerted with the loss of N₂, preserving its stereochemistry.[10]

Caption: Curtius rearrangement to form a primary amine.

Experimental Protocol: Curtius Rearrangement of an Acyl Azide

An acyl chloride (5.0 mmol) is dissolved in acetone (20 mL). A solution of sodium azide (NaN₃, 6.5 mmol) in water (5 mL) is added dropwise at 0 °C. The mixture is stirred for 1 hour at 0 °C, then poured into ice water. The resulting acyl azide precipitate is filtered, washed with cold water, and dried. The dry acyl azide (4.0 mmol) is then added to a flask containing toluene (30 mL) and heated to reflux (approx. 110 °C) for 2-3 hours until nitrogen evolution ceases. The resulting isocyanate solution is cooled. To form the amine, dilute HCl (2 M, 20 mL) is added, and the mixture is refluxed for 1 hour to hydrolyze the isocyanate. After cooling, the solution is basified with NaOH and extracted with ether to isolate the primary amine.

The Hofmann-Löffler-Freytag Reaction

This photochemical or thermal reaction enables the synthesis of cyclic amines, such as pyrrolidines and piperidines, from N-haloamines.[12][13] The reaction proceeds via a free-radical mechanism involving an intramolecular 1,5-hydrogen atom transfer, making it a powerful tool for C-H functionalization.[14][15]

Mechanism

Under acidic conditions, the N-haloamine is protonated. Homolytic cleavage of the N-X bond generates a nitrogen-centered radical cation. This radical abstracts a hydrogen atom from the δ-carbon through a six-membered ring transition state. The resulting carbon-centered radical then abstracts a halogen atom, propagating the chain and forming a δ-haloamine, which cyclizes upon treatment with a base.[12][15]

References

- 1. Direct synthesis of branched amines enabled by dual-catalyzed allylic C─H amination of alkenes with amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

A Comprehensive Technical Guide to 2,4-Dimethylpentan-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 2,4-Dimethylpentan-3-amine, a primary aliphatic amine with applications in organic synthesis and as a potential building block in pharmaceutical development. This document includes key quantitative data, a detailed experimental protocol for its synthesis via reductive amination, and a visual representation of the synthetic pathway.

Core Molecular and Physical Properties

This compound, also known as 1-isopropyl-2-methylpropylamine, is a branched-chain aliphatic amine.[1][2] Its structural characteristics contribute to its utility as a nucleophile and a precursor in the synthesis of more complex molecules.[2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C7H17N[1][3][4] |

| Molecular Weight | 115.22 g/mol [3][4] |

| CAS Number | 4083-57-2[1][3] |

| Density | 0.8 ± 0.1 g/cm³[5] |

| Boiling Point | 123.2 ± 8.0 °C at 760 mmHg[1][5] |

| Flash Point | 22.3 ± 13.3 °C[1][5] |

| Vapor Pressure | 13.4 mmHg at 25°C[1] |

| LogP | 1.97 - 2.326[1][5] |

| Appearance | Colorless to pale yellow liquid[2] |

Synthesis of this compound

A robust and common method for the synthesis of this compound is the reductive amination of its corresponding ketone, 2,4-dimethyl-3-pentanone. The Leuckart reaction is a classic example of such a transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.

Experimental Protocol: Synthesis via Leuckart Reaction

The following is a generalized experimental protocol for the synthesis of this compound from 2,4-dimethyl-3-pentanone.

Materials:

-

2,4-dimethyl-3-pentanone

-

Ammonium formate (or formamide and formic acid)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 50%)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2,4-dimethyl-3-pentanone and an excess of ammonium formate is prepared. Typically, a 2 to 5 molar excess of ammonium formate is used.

-

Heating: The reaction mixture is heated to a temperature of 160-185°C. This temperature is maintained for several hours (typically 4-8 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of the Intermediate: After cooling, the reaction mixture contains the intermediate N-formyl derivative. To hydrolyze this intermediate to the desired primary amine, concentrated hydrochloric acid is carefully added, and the mixture is refluxed for several hours (typically 4-6 hours).

-

Work-up and Isolation:

-

The acidic solution is cooled and then made strongly alkaline by the addition of a concentrated sodium hydroxide solution. This step neutralizes the excess acid and liberates the free amine.

-

The amine is then extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether, in a separatory funnel. The extraction is typically repeated three times to ensure a good yield.

-

The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by fractional distillation to yield the final product.

Synthetic Pathway Visualization

The synthesis of this compound from 2,4-dimethyl-3-pentanone via reductive amination can be visualized as a two-step process: the formation of an imine intermediate followed by its reduction to the final amine product.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]

- 3. CAS 4083-57-2 | this compound - Synblock [synblock.com]

- 4. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethyl-3-pentanamine | CAS#:4083-57-2 | Chemsrc [chemsrc.com]

2,4-Dimethylpentan-3-amine: A Volatile Metabolite in the Context of Cancer Diagnostics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpentan-3-amine is a primary aliphatic amine identified as a human metabolite, notably observed in the context of cancer metabolism.[1] Its detection as a volatile organic compound (VOC) in exhaled breath positions it as a potential non-invasive biomarker for cancer diagnostics. However, specific quantitative data and confirmed biosynthetic pathways for this metabolite remain largely uncharacterized, with the Human Metabolome Database listing its status as "Expected but not Quantified." This guide synthesizes the current knowledge on this compound, places it within the broader significance of VOCs in oncology, details a comprehensive experimental protocol for its detection, and proposes a hypothetical metabolic pathway for its origin.

Introduction and Known Significance

This compound (PubChem CID: 77702) is a simple branched-chain amine.[1] Its primary significance in the biomedical field stems from its identification in metabolomic studies related to cancer. Volatile organic compounds are end-products of metabolic processes that can be altered in diseased states.[2][3] The detection of specific VOCs, such as various amines and alkanes, in the exhaled breath of cancer patients has led to the emergence of "breathomics" as a promising, non-invasive diagnostic frontier.[2][3] The presence of this compound in this context suggests it may be part of a unique metabolic signature associated with tumorigenesis, potentially arising from altered host metabolism or the metabolic activity of the gut microbiome.

Physicochemical Data

Quantitative data for this compound is limited. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | PubChem[1] |

| Molecular Weight | 115.22 g/mol | PubChem[1] |

| CAS Number | 4083-57-2 | HMDB |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 1-Isopropyl-2-methylpropylamine, 3-Amino-2,4-dimethylpentane | HMDB |

| Metabolic Status | Expected but not Quantified | HMDB |

Hypothetical Metabolic Pathway: Microbial Origin

While the precise metabolic origin of this compound is not established, a plausible hypothesis involves the metabolism of the branched-chain amino acid L-isoleucine by the gut microbiota. Gut bacteria are known to possess a wide array of enzymes, including decarboxylases and aminotransferases, that can convert amino acids into various amines.[4][5][6][7][8]

The proposed pathway involves two key enzymatic steps:

-

Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvaleric acid, by a bacterial aminotransferase.

-

Reductive Amination/Decarboxylation and Rearrangement: Subsequent enzymatic reactions, potentially involving decarboxylation and other modifications by microbial enzymes, could lead to the formation of the this compound structure.

This pathway is speculative but provides a scientifically grounded hypothesis for further investigation.

Experimental Protocol: Analysis of Volatile Amines in Exhaled Breath

The gold standard for the analysis of VOCs in breath is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preconcentration step such as Solid-Phase Microextraction (SPME).[9][10][11] The following is a detailed, generalized protocol for the detection and quantification of this compound or similar volatile amines.

Workflow Overview

The overall workflow involves breath sample collection, preconcentration of VOCs, separation and detection by GC-MS, and subsequent data analysis.

Detailed Methodology

1. Subject Preparation and Sample Collection:

-

Subjects should fast for at least 8 hours prior to sample collection to minimize dietary influence on breath composition.

-

The subject should rest in a clean-air environment for at least 20 minutes.

-

Collect a single, full exhalation (excluding the initial dead-space air) into an inert container, such as a Tedlar® gas sampling bag.

2. VOC Preconcentration using SPME:

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the collected breath sample in the Tedlar bag.[12]

-

Extraction is typically performed for a fixed duration (e.g., 30-60 minutes) at room temperature to allow for equilibrium or consistent pre-equilibrium adsorption of VOCs onto the fiber.[12][13]

3. GC-MS Analysis:

-

Immediately after extraction, the SPME fiber is inserted into the heated injection port of a GC-MS system for thermal desorption of the analytes.

-

The desorbed compounds are separated on a capillary column and detected by a mass spectrometer.

GC-MS Parameters (Example):

| Parameter | Setting |

| SPME Desorption | 250°C for 2 minutes (Splitless mode) |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 35-350 |

4. Data Processing and Identification:

-

Process the raw GC-MS data using appropriate software to deconvolve chromatograms and extract mass spectra.

-

Identify this compound by comparing its retention time and mass spectrum to that of a pure chemical standard.

-

Quantification can be achieved by creating a calibration curve with known concentrations of the standard.

Challenges and Future Directions

The primary challenge in establishing this compound as a reliable biomarker is the lack of comprehensive studies to validate its association with specific cancers, quantify its concentration in healthy versus diseased populations, and elucidate its definitive metabolic origin.

Future research should focus on:

-

Targeted Metabolomic Studies: Large-scale clinical studies are needed to quantify the levels of this compound in the breath of cancer patients (stratified by cancer type and stage) and healthy controls.

-